RGDT
Description
Significance of the Arginine-Glycine-Aspartic Acid (RGD) Motif in Biological Systems
The Arginine-Glycine-Aspartic acid (RGD) sequence is a principal cell adhesion motif found in numerous extracellular matrix (ECM) proteins. wikipedia.orgnih.gov This tripeptide sequence is recognized by integrins, a family of transmembrane receptor proteins that mediate cell-extracellular matrix interactions. wikipedia.orgnih.govannualreviews.org The binding of the RGD motif to integrins is a critical event that governs a wide array of cellular functions, including:
Cell Adhesion and Migration: The RGD sequence facilitates the attachment of cells to the ECM, a foundational process for cell migration, tissue development, and wound healing. nih.govontosight.ai
Cell Proliferation and Differentiation: By anchoring to the matrix, cells receive signals that influence their growth and specialization into different cell types. ontosight.ai
Apoptosis Regulation: Integrin-mediated adhesion can prevent programmed cell death, a process known as anoikis. nih.gov
Signal Transduction: The RGD-integrin interaction triggers intracellular signaling cascades that regulate various cellular behaviors. cellgs.com
The RGD motif is present in a variety of ECM proteins, including fibronectin, vitronectin, fibrinogen, and laminin (B1169045). nih.govnih.govontosight.ai The specificity of integrin binding can be influenced by the amino acids flanking the RGD core, leading to a diverse range of biological activities. acs.org
H-Arg-Gly-Asp-Thr-OH: A Specific Tetrapeptide Containing the RGD Sequence
H-Arg-Gly-Asp-Thr-OH, also known as RGDT, is a tetrapeptide that incorporates the essential RGD motif followed by a threonine residue. This specific sequence has been identified as a cell recognition site in collagen and has been shown to inhibit cell attachment to collagen-coated surfaces. peptide.com The addition of the threonine residue to the RGD core can modulate its binding affinity and selectivity for different integrin subtypes. Research has shown that the amino acids adjacent to the RGD sequence play a crucial role in determining which integrins the peptide will bind to. acs.org For instance, studies have explored the cell-attachment activities of various immobilized oligopeptides, including this compound, to understand their interactions with different cell lines. ecmjournal.orgmedchemexpress.com
Historical Context of RGD Peptide Discovery and Research Applications
The pivotal discovery of the RGD sequence occurred in 1984 when Pierschbacher and Ruoslahti identified it as the minimal sequence within fibronectin required for cell attachment. annualreviews.orgfrontiersin.orgnih.gov This breakthrough opened the door to a vast field of research. Scientists quickly began synthesizing RGD-containing peptides to probe the mechanisms of cell adhesion. annualreviews.org These synthetic peptides were found to mimic the function of large ECM proteins, promoting cell adhesion when immobilized on a surface and inhibiting it when in solution. annualreviews.org
This discovery has led to numerous applications in biomedical research and biotechnology. nih.govnih.gov RGD peptides are now widely used to:
Study the intricacies of cell adhesion and integrin signaling pathways. cellgs.com
Functionalize biomaterials to enhance cell attachment for tissue engineering and regenerative medicine. cellgs.comfrontiersin.org
Develop targeted drug delivery systems, particularly in cancer therapy, by exploiting the overexpression of certain integrins on tumor cells. nih.govcellgs.com
Create coatings for medical implants to improve their biocompatibility and integration with surrounding tissues. wikipedia.org
Overview of Key Academic Research Trajectories for RGD Peptides
The trajectory of RGD peptide research has evolved from fundamental discovery to sophisticated applications. Initial studies focused on identifying RGD-containing proteins and their corresponding integrin receptors. This was followed by research into the structural basis of RGD-integrin interactions, leading to the development of both linear and more stable cyclic RGD peptides. frontiersin.org
Current research is largely concentrated in several key areas:
Cancer Therapy and Imaging: RGD peptides are being used to target tumors for both therapeutic and diagnostic purposes. nih.govnih.govcellgs.com By conjugating RGD peptides to imaging agents or anticancer drugs, researchers can specifically direct these molecules to cancer cells that overexpress certain integrins.
Tissue Engineering: The ability of RGD peptides to promote cell adhesion makes them invaluable in the development of scaffolds for regenerating tissues such as bone, cartilage, and vascular grafts. frontiersin.orgqyaobio.com
Drug Delivery: RGD-functionalized nanoparticles and other carriers are being engineered to enhance the delivery of therapeutic agents to specific cells and tissues, thereby increasing efficacy and reducing off-target effects. nih.gov
Integrin Selectivity: A significant area of research is the design of RGD-based ligands with high affinity and selectivity for specific integrin subtypes. acs.orgnih.gov This is crucial for developing targeted therapies with minimal side effects. For example, research has focused on optimizing RGD-containing peptides to create potent ligands for integrin αvβ5. acs.org
The following table provides a summary of key research areas and applications for RGD peptides.
| Research Area | Application | Key Findings |
| Cancer Research | Targeted drug delivery, tumor imaging | RGD peptides can be conjugated to nanoparticles or imaging agents to specifically target tumor cells overexpressing certain integrins. nih.govnih.govcellgs.com |
| Tissue Engineering | Scaffolds for tissue regeneration | RGD-coated materials promote cell adhesion and growth, aiding in the repair of bone, cartilage, and other tissues. frontiersin.orgqyaobio.com |
| Biomaterials | Surface modification of implants | Coating medical implants with RGD peptides enhances their integration with the host tissue. wikipedia.org |
| Cell Biology | Studying cell adhesion and signaling | Synthetic RGD peptides are used as tools to investigate the molecular mechanisms of cell-matrix interactions. cellgs.com |
Structure
2D Structure
Properties
Molecular Formula |
C16H29N7O8 |
|---|---|
Molecular Weight |
447.44 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H29N7O8/c1-7(24)12(15(30)31)23-14(29)9(5-11(26)27)22-10(25)6-21-13(28)8(17)3-2-4-20-16(18)19/h7-9,12,24H,2-6,17H2,1H3,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20)/t7-,8+,9+,12+/m1/s1 |
InChI Key |
RESYERROEGJEGB-ARHDFHRDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Synthesis and Molecular Engineering of H Arg Gly Asp Thr Oh and Its Analogs
Advanced Peptide Synthesis Methodologies
The creation of H-Arg-Gly-Asp-Thr-OH and its analogs relies on sophisticated chemical and biological techniques. These methods are broadly categorized into solid-phase, liquid-phase, and enzyme-catalyzed strategies, each with distinct advantages and challenges.
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is a widely favored method for producing RGD-containing peptides. frontiersin.org This technique involves assembling a peptide chain on an insoluble resin support. beilstein-journals.orgcsic.es The process begins by attaching the first amino acid to the resin, followed by a cyclical process of deprotection of the Nα-protecting group, activation of the incoming amino acid's carboxyl group, and coupling to the resin-bound peptide. beilstein-journals.org This iterative process continues until the desired sequence, such as Arg-Gly-Asp-Thr, is complete. beilstein-journals.orgbeilstein-journals.org A final cleavage step releases the synthesized peptide from the resin. beilstein-journals.org
The primary advantage of SPPS lies in its operational simplicity, the potential for automation, and the mild reaction conditions employed. frontiersin.org The use of a solid support facilitates the removal of excess reagents and byproducts through simple washing and filtration steps, streamlining the purification process. frontiersin.orgcreative-peptides.com The Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) protecting group strategy is commonly used in SPPS due to the mild conditions required for Fmoc group removal, which offers an orthogonal deprotection scheme. beilstein-journals.orgcsic.es
However, SPPS is not without its drawbacks. The method can be costly, may result in low yields, and is not always suitable for large-scale production. frontiersin.org Furthermore, the synthesis of long or complex peptides can be challenging, potentially leading to higher levels of impurities as the chain length increases. qyaobio.com
Liquid-Phase Synthesis Techniques
Liquid-phase peptide synthesis (LPPS) offers an alternative to SPPS, particularly for large-scale production. creative-peptides.com In this method, the peptide chain is elongated in a homogenous solution. creative-peptides.comproteogenix.science Unlike traditional solution-phase synthesis, LPPS often utilizes soluble polymer supports, such as polyethylene (B3416737) glycol (PEG), which combine the advantages of both solid-phase and solution-phase techniques. creative-peptides.comproteogenix.science This approach allows for the synthesis to occur in solution while still enabling simplified purification by precipitation or filtration of the polymer-supported peptide. proteogenix.science
LPPS is generally more cost-effective and less polluting than SPPS. frontiersin.org It also offers flexibility in the choice of protecting groups and coupling methods. creative-peptides.com However, the synthesis of long peptide chains can be difficult, and the reaction process can be complex. frontiersin.orggoogle.com Despite these challenges, recent advancements have solidified the position of LPPS in specific applications, especially for the synthesis of shorter peptides up to 20 amino acids in length. creative-peptides.comproteogenix.science
Enzyme-Catalyzed Synthesis Strategies
Enzyme-catalyzed peptide synthesis presents a "green" and highly specific alternative to chemical methods. qyaobio.com This approach utilizes enzymes, such as proteases, to form peptide bonds under mild, aqueous conditions. qyaobio.comcapes.gov.br A key advantage is the stereoselectivity of enzymes, which eliminates the risk of racemization and allows for the synthesis of peptides without the need for extensive side-chain protection. qyaobio.com
This method, often referred to as Chemo-Enzymatic Peptide Synthesis (CEPS), can overcome some of the challenges associated with SPPS, such as the synthesis of long and complex peptides, with higher yields and fewer toxic byproducts. qyaobio.com However, the catalytic activity of enzymes is sensitive to various factors, including the solvent system, substrate ratio, temperature, and pH, making the reaction conditions strict and sometimes difficult to control. frontiersin.org Despite these limitations, enzyme-catalyzed synthesis is a valuable tool, particularly for producing specific peptide fragments. capes.gov.bracs.org
Structural Design and Rational Modification Principles
Linear vs. Cyclic Conformations and their Comparative Biological Activities
RGD peptides can exist in both linear and cyclic forms, with the conformation significantly impacting their biological efficacy. frontiersin.org Cyclic RGD peptides are generally considered more active and stable than their linear counterparts. frontiersin.orgqyaobio.com This increased activity is attributed to several factors. Cyclization restricts the conformational flexibility of the peptide, which can lead to a higher binding affinity for integrin receptors. frontiersin.orgnih.gov The rigid ring structure also confers greater resistance to degradation by proteases. frontiersin.orgqyaobio.com
For instance, one study found a cyclic RGD peptide to be 30 times more stable than its linear equivalent at a neutral pH. nih.gov The enhanced stability of the cyclic form is thought to be due to the reduced structural flexibility, which prevents the aspartic acid side chain from adopting a conformation that leads to degradation. nih.gov Furthermore, cyclic RGD peptides often exhibit higher selectivity for specific integrin subtypes. mdpi.com However, creating a cyclic structure adds complexity to the synthesis process. frontiersin.org
Influence of Flanking Amino Acid Residues on RGD Motif Functionality (e.g., Threonine)
The amino acid residues that flank the core RGD sequence play a critical role in modulating its binding affinity and specificity for different integrins. qyaobio.com The presence and chemical nature of these adjacent residues can significantly enhance the functionality of the RGD motif. qyaobio.comacs.org
In the case of H-Arg-Gly-Asp-Thr-OH, the threonine (Thr) residue is of particular importance as this sequence is found in collagen. nih.gov Studies have shown that the amino acid following the RGD sequence can influence cell adhesion and integrin binding. nih.govnih.gov For example, the presence of specific amino acids at the C-terminus of the RGD sequence can increase its affinity for certain integrins, such as αvβ5. acs.org The hydroxyl group of threonine can participate in hydrogen bonding, which may contribute to the specific conformation required for optimal receptor interaction. nih.gov Research into the phosphorylation of threonine residues in integrin tails further highlights the importance of this amino acid in regulating integrin function, although the precise effects can be complex and context-dependent. life-science-alliance.org The design of novel RGD-containing peptides often involves altering the flanking amino acids to optimize their biological properties for specific applications. nih.gov
Development and Characterization of Multivalent Peptide Architectures (e.g., Dimeric, Tetrameric RGD Peptides)
The principle of multivalency, where multiple copies of a ligand are presented to a biological target, is a powerful strategy to enhance binding affinity and specificity. This is because multivalent ligands can bind to multiple receptor sites simultaneously, leading to a synergistic increase in avidity. In the context of RGD peptides, this approach has been extensively explored through the synthesis of dimeric, tetrameric, and even octameric structures. snmjournals.orgacs.orgnih.gov
Synthesis and Design: Multivalent RGD peptides are typically constructed by linking monomeric RGD units, often in their more stable cyclic form (e.g., c(RGDfK)), to a central scaffold or linker molecule. psu.edunih.gov Common linkers include amino acids like glutamic acid or lysine, which provide branching points for the attachment of multiple peptide chains. snmjournals.orgmdpi.com For instance, a dimeric RGD peptide can be synthesized by attaching two c(RGDfK) units to the two carboxylic acid groups of a glutamic acid residue. mdpi.com Tetrameric structures can be built up further using a scaffold of three glutamic acid residues. mdpi.com More complex architectures, such as dendrimers, have also been employed to create highly clustered RGD presentations. rsc.orgru.nl The synthesis often involves chemoselective ligation techniques, like oxime formation or "click chemistry," to ensure precise and efficient conjugation of the RGD motifs to the scaffold. psu.edursc.orgru.nl
Characterization and Findings: The characterization of these multivalent architectures involves techniques to confirm their structure and assess their biological activity. A consistent finding across numerous studies is that increasing the valency of the RGD peptide leads to a significant increase in binding affinity for integrin receptors, particularly αvβ3. snmjournals.orgacs.orgnih.gov This enhanced affinity is often demonstrated through competitive cell binding assays, where the multivalent peptides are shown to be more potent inhibitors of cell adhesion compared to their monomeric counterparts. snmjournals.orgrsc.orgru.nl
For example, studies comparing monomeric, dimeric, and tetrameric RGD peptides have shown a clear trend of increasing binding affinity with the number of RGD units. snmjournals.orgpsu.edumdpi.com One study reported that a tetrameric c(RGD) peptide exhibited significantly higher integrin-binding avidity (IC50 = 16.6 ± 1.3 nM) compared to the corresponding dimeric version (IC50 = 48.4 ± 2.8 nM). mdpi.com Another research group found that the multivalent effect for RGD tetramers and octamers resulted in substantially stronger receptor binding compared to dimers and monomers. snmjournals.org These findings underscore the effectiveness of multivalency as a strategy to improve the biological potency of RGD peptides for applications such as tumor targeting and imaging. acs.orgnih.govrsc.orgru.nl
| RGD Architecture | Linker/Scaffold Example | Reported IC50 (nM) for αvβ3 Integrin | Key Finding |
|---|---|---|---|
| Monomer (c(RGDyK)) | N/A | ~100-200 | Baseline affinity for comparison. |
| Dimer (E[c(RGDfK)]₂) | Glutamic Acid (E) | 48.4 ± 2.8 | Increased affinity over monomer. mdpi.com |
| Tetramer (E{E[c(RGDfK)]₂}₂) | Glutamic Acid (E) Dendron | 16.6 ± 1.3 | Higher affinity than the dimer. mdpi.com |
| Octamer | Glutamic Acid (E) Dendron | Lower than tetramer | Strongest multivalent effect observed. snmjournals.org |
Design and Synthesis of RGD Mimics and Pseudopeptides
While multivalent strategies enhance the potency of the native peptide sequence, another approach to overcoming the limitations of peptides is to design and synthesize peptidomimetics. These are molecules that mimic the essential structural features and biological activity of a peptide but are built from non-peptidic or modified-peptide scaffolds. upc.edu The goals of designing RGD mimics and pseudopeptides are to improve metabolic stability, enhance receptor selectivity, and potentially achieve oral bioavailability. taylorandfrancis.com
Pseudopeptides: Pseudopeptides are analogs that retain a peptide-like backbone but contain non-standard amino acids, modified peptide bonds, or are cyclized to confer specific properties. mdpi.com For instance, incorporating D-amino acids or N-methylated amino acids can protect against enzymatic degradation. researchgate.netacs.org Cyclization is a particularly effective strategy, creating a more rigid structure that not only improves stability but can also lock the RGD motif into a conformation that is optimal for high-affinity receptor binding. nih.govqyaobio.commdpi.com
Non-peptidic RGD Mimetics: This class of compounds moves further away from the original peptide structure. They are small molecules designed using computational modeling and medicinal chemistry principles to present the key pharmacophoric groups—typically a guanidinium (B1211019) group (mimicking Arg) and a carboxylate group (mimicking Asp)—in the correct spatial orientation for integrin binding. nih.govacs.org The scaffolds used can be diverse, ranging from tyrosine derivatives to heterocyclic structures. taylorandfrancis.comnih.govashpublications.org For example, researchers have developed non-peptidic RGD mimetics based on a tyrosine scaffold, which showed inhibitory activity against cell adhesion. nih.gov Another study successfully designed fluorescent non-peptidic mimetics with high selectivity for the αvβ3 integrin over the αIIbβ3 integrin. acs.org Recently, RGD-mimicking random copolymers have also been synthesized, offering a scalable alternative to promote cell adhesion. rsc.org
The development of these mimics often involves screening compound libraries and structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.govnih.gov The successful creation of RGD mimetics like Tirofiban, which is used clinically, demonstrates the power of this approach to translate a peptide motif into a stable, small-molecule drug. taylorandfrancis.com
Considerations for Peptide Purity and Stability in Research Applications
The reliability and reproducibility of research using synthetic peptides like H-Arg-Gly-Asp-Thr-OH hinge on the quality of the peptide preparation and its stability under experimental conditions. Two critical factors that researchers must consider are the presence of purification artifacts, such as trifluoroacetic acid, and the inherent susceptibility of peptides to enzymatic degradation.
Impact of Trifluoroacetic Acid (TFA) Counterions on Cellular and Structural Studies
Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that almost universally employs trifluoroacetic acid (TFA) as an ion-pairing agent to achieve good separation. genscript.com.cnnih.govgenscript.com During the final lyophilization step, while free TFA is removed, some TFA remains bound as a counterion to positively charged residues (like Arginine) in the peptide, meaning the final product is a TFA salt. genscript.com.cnnih.gov
The presence of residual TFA is not benign and can significantly impact experimental outcomes. genscript.com.cngenscript.com
Cellular Studies: TFA itself can exert biological effects, confounding the interpretation of cell-based assays. genscript.com.cngenscript.comnih.gov Studies have shown that TFA can inhibit cell proliferation in some cell types while stimulating it in others, even at low concentrations. genscript.com.cnmdpi.com This can lead to experimental variability and false positive or negative results. genscript.com
Structural Studies: TFA can interfere with spectroscopic methods used for structural analysis. For example, in infrared (IR) spectroscopy, TFA has a strong absorbance band that overlaps with the amide I band of peptides, complicating the determination of the peptide's secondary structure. nih.govgenscript.com
Given these potential interferences, it is often recommended to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride (HCl), especially for sensitive cellular assays or in vivo studies. genscript.com.cngenscript.com
Strategies for Enhancing Proteolytic Stability of RGD Peptides
Linear peptides like H-Arg-Gly-Asp-Thr-OH are susceptible to rapid degradation by proteases present in serum and other biological fluids. nih.govmdpi.com This poor stability limits their effective concentration and duration of action in many research applications. Several chemical modification strategies have been developed to enhance their resistance to proteolytic cleavage. acs.orgmdpi.com
Cyclization: This is one of the most effective strategies. nih.govmdpi.commdpi.com By linking the N- and C-termini (head-to-tail cyclization) or using side-chain to side-chain or side-chain to terminus linkages, the peptide is constrained in a cyclic conformation. mdpi.commdpi.com This cyclization not only protects the terminal ends from exopeptidases but also makes the backbone less accessible to endopeptidases, significantly increasing stability. mdpi.comresearchgate.net Cyclic RGD peptides are more resistant to proteolysis than their linear counterparts. mdpi.com
Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids at or near a cleavage site with non-natural amino acids can sterically hinder protease binding. Common modifications include the use of D-amino acids, N-methylated amino acids, or Cα-substituted amino acids. acs.org
Backbone Modification: Altering the peptide bond itself can render it unrecognizable to proteases. Examples include the synthesis of thioamides or azapeptides. acs.org
Terminal Modifications: Capping the N-terminus with an acetyl group (acetylation) or the C-terminus with an amide group (amidation) can block the action of exopeptidases, which specifically cleave peptides from their ends. researchgate.net
PEGylation: The attachment of polyethylene glycol (PEG) chains to the peptide can create a steric shield that protects it from enzymatic degradation and can also improve its pharmacokinetic properties. nih.govmdpi.com
These strategies can be used alone or in combination to engineer RGD peptides with the stability required for demanding biological experiments.
| Strategy | Mechanism of Action | Example/Note |
|---|---|---|
| Cyclization | Restricts conformational flexibility, making the peptide a poorer substrate for proteases. mdpi.com Protects termini from exopeptidases. mdpi.com | c(RGDfK) is a widely used stable cyclic RGD peptide. qyaobio.com |
| D-Amino Acid Substitution | Proteases are stereospecific and generally do not cleave peptide bonds involving D-amino acids. acs.org | Incorporating a D-amino acid (e.g., D-Phe) can increase stability. qyaobio.com |
| N-Terminal Acetylation / C-Terminal Amidation | Blocks cleavage by exopeptidases that target the free amine or carboxylic acid termini. researchgate.net | A common and straightforward modification. |
| PEGylation | Creates a hydrophilic cloud around the peptide, sterically hindering the approach of proteases. nih.govmdpi.com | Also improves solubility and circulation time. nih.gov |
Molecular Interactions and Integrin Recognition Mechanisms of H Arg Gly Asp Thr Oh
Integrin Receptor Subtype Specificity and Binding
Integrins are heterodimeric proteins composed of α and β subunits, and numerous subtypes exist, each with distinct ligand-binding preferences and cellular functions. acs.org The RGD motif is a primary recognition site for a subset of these integrins. acs.orgresearchgate.net
Several integrin subtypes are recognized for their interaction with RGD-containing ligands. These include, but are not limited to, αvβ3, αvβ5, α5β1, and αIIbβ3. acs.orgoup.com
αvβ3: This integrin is often expressed in angiogenic endothelial cells and various tumor cells. researchgate.netsnmjournals.org It plays a significant role in cell migration and the formation of new blood vessels. mdpi.com The αvβ3 receptor binds to a variety of extracellular matrix (ECM) proteins containing the RGD sequence. snmjournals.org
αvβ5: Similar to αvβ3, αvβ5 is involved in angiogenesis and is expressed on endothelial cells. mdpi.com It also recognizes RGD-containing ligands. acs.org
α5β1: This integrin is a primary receptor for the ECM protein fibronectin, binding to the RGD sequence within it. biorxiv.org It is crucial for processes like cell spreading and migration. biorxiv.orgnih.gov
αIIbβ3: Predominantly found on platelets, this integrin is vital for platelet aggregation and thrombosis through its binding to fibrinogen, another RGD-containing protein. researchgate.netpnas.org
These integrins, while all recognizing the RGD motif, exhibit differences in their expression patterns and the specific contexts of their physiological and pathological roles. oup.comnih.gov
The binding affinity and selectivity of RGD-containing peptides for different integrin subtypes can be modulated by the amino acids flanking the core RGD sequence and by conformational constraints. acs.orgpnas.org While the linear RGD sequence itself can bind to multiple integrins, its affinity may be relatively low. biorxiv.org
For instance, the presence of specific residues at the C-terminus of the RGD sequence can influence selectivity. Research has shown that certain C-terminal amino acids can enhance affinity for integrin αvβ5 while not affecting αvβ3-mediated adhesion. acs.org Conversely, other modifications, such as cyclization of the peptide, can increase affinity and confer specificity for certain integrin subtypes. pnas.orgbiorxiv.orgrsc.org For example, a β type II' turn presentation of the RGD motif can favor αIIbβ3 specificity, whereas a β type I turn can lend specificity for αvβ3. pnas.org
The tetrapeptide H-Arg-Gly-Asp-Thr-OH (RGDT) is an example of how the residue following the RGD sequence influences binding. While detailed quantitative binding data for this compound across all integrin subtypes is not extensively compiled in a single source, the principle of flanking residues modulating affinity is well-established. The threonine (Thr) residue can participate in interactions that fine-tune the binding specificity compared to the simple RGD tripeptide.
| Peptide/Analog | Target Integrin(s) | Relative Affinity/Selectivity |
|---|---|---|
| Linear GRGDS | α5β1, αvβ3, αvβ5 | Weak binding to all. biorxiv.org |
| Cyclic RGDfK | αvβ3, αvβ5 | Higher affinity for αvβ3 and αvβ5 compared to linear RGD. biorxiv.org |
| Bicyclic Peptides (Group 1) | αvβ3 | Selective for αvβ3. biorxiv.org |
| Bicyclic Peptides (Group 2) | α5β1 | Selective for α5β1. biorxiv.org |
Detailed Molecular Mechanisms of Ligand-Receptor Engagement
The interaction between RGD-containing ligands and integrins is a complex process involving specific structural features and electrostatic interactions at the atomic level.
Computational methods like molecular dynamics (MD) simulations have become invaluable tools for elucidating the dynamic nature of RGD-integrin binding. rsc.orgresearchgate.net These simulations allow researchers to model the interactions between the peptide and the receptor at an atomistic level, providing insights that are often difficult to obtain through experimental methods alone. rsc.orgnih.gov
MD simulations have been used to:
Investigate the conformational changes that occur in both the ligand and the integrin upon binding. plos.org
Calculate the binding free energies, which quantify the strength of the interaction. rsc.org
Identify key residues and water molecules that stabilize the complex. nih.gov
Simulate the effects of force on the dissociation of the ligand-receptor complex. nih.govnih.gov
For example, simulations have shown that a cyclic RGD ligand can remain stably bound to the integrin pocket even when part of a larger nanodevice. rsc.org Furthermore, MD studies have helped to understand the process of integrin activation, where the receptor transitions from a bent, low-affinity state to an extended, high-affinity conformation upon ligand binding and application of force. plos.orgnih.gov
Crystal structures of integrin-RGD complexes have revealed that the ligand binds in a shallow crevice at the interface between the α and β subunits. researchgate.netashpublications.orgnih.gov The binding is characterized by a synergistic interaction where different parts of the RGD motif engage with distinct subunits of the integrin.
The Aspartic acid (Asp) residue's carboxyl group plays a critical role by coordinating with a divalent cation, typically Mg2+, located in a region of the β subunit known as the Metal Ion-Dependent Adhesion Site (MIDAS). nih.govbiorxiv.orgrupress.org This interaction is fundamental for ligand binding.
The Arginine (Arg) residue's positively charged guanidinium (B1211019) group inserts into a pocket on the α subunit's β-propeller domain, forming hydrogen bonds with specific aspartic acid residues within that pocket. biorxiv.orgrupress.org
Divalent cations are absolutely essential for integrin-ligand interactions. nih.govcapes.gov.br The β subunit contains several cation-binding sites, with the MIDAS being of primary importance for direct ligand coordination. biorxiv.orgmolbiolcell.org
In addition to the MIDAS, there are other cation-binding sites that allosterically regulate ligand binding affinity:
ADMIDAS (Adjacent to MIDAS): This site, when occupied by Ca2+, can negatively regulate RGD binding by stabilizing the integrin in a low-affinity conformation. pnas.org The displacement of Ca2+ from the ADMIDAS is associated with an increase in affinity for RGD ligands. rupress.orgpnas.org
SyMBS (Synergistic Metal Ion Binding Site): This site also contributes to the regulation of ligand binding affinity. pnas.org
The type and concentration of divalent cations can therefore have a significant impact on RGD recognition. Mg2+ and Mn2+ generally promote ligand binding, while high concentrations of Ca2+ can be inhibitory. capes.gov.brnih.gov This complex interplay between the ligand, the integrin, and various cation binding sites allows for fine-tuned regulation of cell adhesion and signaling.
Analysis of Salt Bridges and Hydrogen Bonds in Ligand-Receptor Stability
The stability of the H-Arg-Gly-Asp-Thr-OH-integrin complex is significantly influenced by a network of non-covalent interactions, primarily salt bridges and hydrogen bonds. frontiersin.orgwikipedia.org The arginine (Arg) residue of the RGD motif extends its positively charged guanidinium group to form salt bridges with one or two negatively charged aspartic acid (Asp) residues within the α subunit of the integrin. nih.gov Simultaneously, the aspartic acid residue of the RGD sequence coordinates with a divalent metal ion, typically Mg2+, located at the Metal Ion-Dependent Adhesion Site (MIDAS) on the β subunit. nih.govnih.govmolbiolcell.org This coordination is a critical aspect of the binding, as the metal ion facilitates the interaction between the negatively charged Asp of the ligand and the anionic residues of the MIDAS. nih.gov
Beyond these primary interactions, hydrogen bonds further stabilize the complex. The backbone of the RGD peptide can form an array of weak and conventional hydrogen bonds with the main chain carbonyl groups on the integrin surface. nih.gov Specifically, the central glycine (B1666218) (Gly) residue, while lacking a side chain, participates in Cα-H···O=C hydrogen bonding with the integrin surface. nih.gov These interactions, though weaker than traditional hydrogen bonds, contribute to the specificity of the RGD-integrin recognition. nih.gov The threonine (Thr) residue, with its hydroxyl group, can also participate in hydrogen bonding, further enhancing the stability of the ligand-receptor complex.
The following table summarizes the key molecular interactions contributing to the stability of the H-Arg-Gly-Asp-Thr-OH-integrin complex:
| Interacting Moiety (from H-Arg-Gly-Asp-Thr-OH) | Interacting Moiety (from Integrin) | Type of Interaction | Reference |
| Arginine (Arg) | Aspartic Acid (Asp) residues in α subunit | Salt Bridge, Hydrogen Bond | nih.gov |
| Aspartic Acid (Asp) | Divalent metal ion (e.g., Mg2+) at MIDAS in β subunit | Metal Coordination, Hydrogen Bond | nih.govnih.govmolbiolcell.org |
| Glycine (Gly) | Main chain carbonyl groups on integrin surface | Cα-H···O=C Hydrogen Bond | nih.gov |
| Threonine (Thr) | Amino acid residues on integrin surface | Hydrogen Bond | N/A |
Integrin Conformational Dynamics and Activation State
Integrins exist in different conformational states that correspond to varying ligand-binding affinities. biologists.comtimothyspringer.org The binding of ligands like H-Arg-Gly-Asp-Thr-OH is intrinsically linked to these conformational changes, which are essential for signal transduction across the cell membrane. nih.gov
Modulation of Integrin Activation from Bent to Extended Conformations
Integrins can transition between a low-affinity "bent" conformation and a high-affinity "extended" conformation. researchgate.netpnas.orgrupress.org In the bent state, the extracellular domains are folded, making the ligand-binding site less accessible. pnas.org The binding of RGD peptides, including H-Arg-Gly-Asp-Thr-OH, can induce a global conformational rearrangement, shifting the equilibrium towards the extended state. researchgate.netnih.gov This transition involves the "swing-out" of the hybrid domain in the β subunit, which is a critical step in integrin activation. nih.govresearchgate.net While small RGD peptides can bind to the bent conformation, their affinity is significantly higher for the extended, open conformation. pnas.org This force-induced extension is accompanied by an increase in affinity for the ligand. researchgate.net
Influence of H-Arg-Gly-Asp-Thr-OH Conformation on Integrin Signaling
The conformation of the bound H-Arg-Gly-Asp-Thr-OH peptide itself influences the subsequent signaling cascade. The specific orientation of the Arg and Asp side chains, dictated by the peptide's backbone conformation, ensures optimal interaction with their respective binding pockets on the integrin α and β subunits. nih.govmdpi.com This precise fit is crucial for triggering the allosteric changes in the integrin structure that lead to outside-in signaling. nih.govresearchgate.net The conformation of the RGD loop, influenced by the surrounding amino acids like threonine, determines the selectivity and affinity for different integrin subtypes. portlandpress.com The stability and specific geometry of the bound peptide directly impact the extent of integrin activation and the downstream signaling pathways that regulate cellular processes like adhesion, migration, and proliferation. scielo.br
Molecular Mimicry of RGD by Isoaspartyl Residues (isoDGR) and its Implications
A fascinating aspect of integrin recognition is the molecular mimicry of the RGD motif by isoaspartyl-glycyl-arginine (isoDGR) sequences. nih.govresearchgate.net The isoDGR motif can arise from the spontaneous, non-enzymatic deamidation of asparagine-glycyl-arginine (NGR) sequences or the isomerization of aspartyl-glycyl-arginine (DGR) sequences in proteins, a process that can be accelerated by aging. nih.govnih.govbiologists.com This post-translational modification results in a change in the peptide backbone length and, in the case of asparagine deamidation, a change in charge. nih.govresearchgate.net
The resulting isoDGR sequence can effectively mimic the RGD motif and bind to the RGD-binding site on integrins, thereby promoting cell adhesion. nih.govresearchgate.netbiologists.com This "gain-of-function" modification has been observed in extracellular matrix proteins like fibronectin and can have significant biological and pathological implications, including a potential role in atherosclerosis by activating monocytic and endothelial cells. nih.govmedrxiv.org The ability of isoDGR to recognize integrins depends on its molecular scaffold, similar to how the context of the RGD sequence influences its binding specificity. biologists.com
The following table outlines the key aspects of RGD molecular mimicry by isoDGR:
| Feature | RGD (Arg-Gly-Asp) | isoDGR (isoAsp-Gly-Arg) | Reference |
| Origin | Genetically encoded in proteins | Post-translational modification of NGR or DGR sequences | nih.govresearchgate.netbiologists.com |
| Formation | Protein synthesis | Asparagine deamidation or aspartate isomerization | nih.govresearchgate.netnih.gov |
| Function | Primary integrin recognition motif | Mimics RGD to bind integrins | nih.govresearchgate.netbiologists.com |
| Biological Implication | Mediates cell-matrix and cell-cell interactions | Can be a "molecular switch" in aging and disease, promoting integrin recognition | nih.govmedrxiv.org |
Cellular and Biological Responses in Academic Research Models
Cell Adhesion, Spreading, and Migration Studies
The RGD sequence is a principal integrin-binding domain found in numerous ECM proteins, making it a key tool for studying cell adhesion, the process by which cells attach to surfaces or other cells. nih.gov The specific amino acids flanking the core RGD motif can influence both the binding affinity and the selectivity for different integrin subtypes. nih.gov
The immobilization of RGD-containing peptides, including sequences like RGDT, onto otherwise inert material surfaces is a widely adopted strategy to enhance cell attachment and spreading. nih.govacs.org This surface functionalization effectively renders the material bioactive, promoting specific cell-surface interactions that are crucial for applications in tissue engineering and the development of biomedical implants. dentalis-implants.comchemimpex.com
Research has demonstrated that modifying substrates with RGD peptides stimulates the attachment and spreading of various cell types, including endothelial cells, fibroblasts, smooth muscle cells, and osteoblasts. elsevierpure.comfrontiersin.org For instance, titanium surfaces, commonly used in dental and orthopedic implants, coated with RGD-containing peptides show enhanced osteoblast adhesion. dentalis-implants.comfrontiersin.org The density and presentation of these peptides on a surface are critical factors; studies on nanostructured surfaces show that the spacing of RGD ligands must be below a certain threshold (e.g., less than 60 nm) to support cell spreading. pnas.org
Further studies have focused on optimizing the RGD sequence for specific integrins. Peptides containing the this compound sequence, such as CPPP-RGDTF and CPPP-RGDTFI, have been identified as highly active molecules for mediating cell adhesion through integrin αvβ5, which is expressed in a wide range of tissues. nih.govacs.org This specificity is crucial for developing advanced cell culture substrates and biomaterials designed to elicit targeted cellular responses. nih.govacs.org The ability to electrically control the conformation of surface-grafted RGD peptides offers a dynamic way to switch cell adhesion on and off, providing a powerful tool for studying cellular responses to their microenvironment. nih.govrsc.org
| RGD-Modified Substrate/Peptide | Cell Type(s) | Key Finding | Reference(s) |
|---|---|---|---|
| CPPP-RGDTF / CPPP-RGDTFI immobilized on plates | HeLa cells, human dermal fibroblasts | Identified as highly active peptides for integrin αvβ5-mediated cell adhesion. | nih.govacs.org |
| Dextran-grafted surfaces with RGD peptides | Endothelial cells, fibroblasts, smooth muscle cells | Stimulated cell attachment and spreading in vitro. | elsevierpure.com |
| Titanium alloy with RGD surface modification | Osteoblasts | Beneficial for early adhesion and spreading of cells. | frontiersin.orgnih.gov |
| Gold surfaces with electrically switchable RGD peptides | RAW 264.7 macrophage cells | Cell adhesion could be dynamically regulated by applying an electrical potential to conceal or expose the RGD motif. | nih.gov |
| Gold nanodots with RGD ligands | General cell model | Ligand spacing of 60 nm or less is required for cell spreading. | pnas.org |
Cell migration is a complex process fundamental to tissue development, wound healing, and immune responses. cellgs.comnih.gov The interaction between integrins and RGD sequences is a critical regulator of this process. nih.gov While surface-bound RGD peptides generally promote adhesion, which is a prerequisite for migration, soluble RGD peptides can have varied effects, sometimes inhibiting and other times stimulating cell motility depending on the context and concentration. nih.govnih.gov
For example, the Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) peptide has been shown to inhibit the attachment and subsequent migration of human lens epithelial cells on fibronectin- and laminin-coated surfaces. nih.gov This inhibitory effect suggests that soluble RGD peptides can compete with matrix proteins for integrin binding, thereby disrupting stable adhesions necessary for migration. nih.gov
Conversely, other studies have demonstrated that soluble RGD peptides can stimulate cell migration in a dose-dependent manner. Research using HT1080 fibrosarcoma cells on a surface presenting cyclic RGD peptides showed that the addition of a soluble linear RGD peptide significantly increased the rate of cell migration. nih.gov The migration rate peaked at a specific concentration of the soluble inhibitor, suggesting a complex mechanism where the inhibitor modulates the strength of cell-substrate adhesion to an optimal level for motility. nih.gov This highlights the principle that cell migration requires a delicate balance of adhesion and detachment, which can be finely tuned by RGD peptides.
| Peptide | Cell Type | Concentration | Observed Effect on Migration | Reference(s) |
|---|---|---|---|---|
| GRGDSP (soluble) | Human Lens Epithelial Cells | 2.0 mg/ml | Inhibited migration on fibronectin and laminin (B1169045) substrates. | nih.gov |
| Linear RGD (soluble) | HT1080 Fibrosarcoma Cells | 0 µM (control) | Mean migration rate of 11 µm/h. | nih.gov |
| Linear RGD (soluble) | HT1080 Fibrosarcoma Cells | 10 µM | Increased migration rate to 13 µm/h. | nih.gov |
| Linear RGD (soluble) | HT1080 Fibrosarcoma Cells | 100 µM | Peak migration rate of 28 µm/h. | nih.gov |
| GRGDSP (soluble) | B35 Neuroblastoma Cells | 2 mM | Inhibited haptotactic migration toward fibronectin. | researchgate.net |
Cellular Proliferation and Differentiation
Beyond adhesion and migration, the signals originating from integrin-RGD interactions profoundly influence more complex cellular processes, including proliferation (cell growth and division) and differentiation (the process by which a cell changes to a more specialized type). nih.govcellgs.com By incorporating RGD peptides into biomaterials, researchers can create microenvironments that actively guide cell fate. cellgs.comnih.gov
The ability of RGD-functionalized materials to promote cell adhesion is often directly linked to enhanced cell survival and proliferation, as many cell types are anchorage-dependent. nih.govfrontiersin.org Biomaterials incorporating RGD peptides are frequently used in tissue engineering to support the growth of relevant cell populations. frontiersin.orgcellgs.com
Studies have shown that RGD-modified surfaces can enhance the proliferation of various cell types. For example, RGD-functionalized peptide hydrogels have been found to support the survival and proliferation of human amniotic mesenchymal stem cells (hAMSCs). frontiersin.org Similarly, modifying materials for vascular tissue grafts or synthetic heart valves with RGD peptides has been shown to improve endothelial cell adhesion and proliferation. wikipedia.org In the context of bone tissue engineering, titanium scaffolds functionalized with the GRGDS peptide sequence not only improved adhesion but also significantly enhanced the proliferation of osteoblasts and bone marrow stromal cells. frontiersin.org This pro-proliferative effect is often mediated through the activation of downstream signaling pathways, such as the PI3K/AKT axis, which is triggered by integrin engagement. frontiersin.org
| RGD-Modified Material | Cell Type | Observed Effect on Proliferation | Reference(s) |
|---|---|---|---|
| RGDSP-functionalized peptide hydrogel | Human Amniotic Mesenchymal Stem Cells (hAMSCs) | Supported cell survival and proliferation. | frontiersin.org |
| Cardiac tissue scaffold with RGD | Cardiac cells | Promoted cell adhesion and prevented apoptosis, supporting tissue regeneration. | wikipedia.org |
| Titanium scaffold with GRGDS peptide | Osteoblasts, Bone Marrow Stromal Cells (BMSCs) | Significantly facilitated cell adhesion and proliferation compared to untreated titanium. | frontiersin.org |
| RGD-modified elastin-like polypeptide (REP) | Pancreatic β-cells | Regulated cell proliferation via phosphorylation of Erk and Akt. | nih.gov |
Stem cells hold immense promise in regenerative medicine, and controlling their fate—specifically their differentiation into desired cell types—is a major goal of tissue engineering. cellgs.com RGD peptides have emerged as a powerful tool for creating synthetic microenvironments that can influence stem cell behavior. cellgs.comnih.gov
The physical presentation of RGD ligands, such as their density and nanoscale spacing on a substrate, can directly regulate stem cell differentiation. nih.gov Research on mesenchymal stem cells (MSCs) cultured on nanopatterned surfaces showed that varying the spacing between RGD peptides significantly influenced whether the cells differentiated into bone cells (osteoblasts) or fat cells (adipocytes). nih.govresearchgate.net Interestingly, a larger nanospacing was found to be beneficial for both osteogenesis and adipogenesis. nih.gov
Furthermore, tethering RGD peptides within hydrogels has been shown to be critical for maintaining the viability of encapsulated human MSCs (hMSCs), which are adhesion-dependent. nih.gov Studies comparing different methods of RGD presentation found that a pendantly tethered RGD promoted approximately 80% cell survival, which was enhanced to 88% by incorporating a glycine (B1666218) spacer arm. nih.gov These synthetic culture systems demonstrate that RGD peptides can be used to control not only stem cell adhesion and survival but also to guide their differentiation pathways. cellgs.comnih.gov
| RGD System | Stem Cell Type | Key Finding | Reference(s) |
|---|---|---|---|
| RGD nanopatterns on PEG hydrogel | Rat Mesenchymal Stem Cells (MSCs) | Increased nanospacing led to smaller cell density and less spreading; larger nanospacing was beneficial for both osteogenesis and adipogenesis. | nih.govresearchgate.net |
| RGD peptides tethered in PEG gels | Human Mesenchymal Stem Cells (hMSCs) | Tethered RGD motifs sustained high levels of hMSC survival (up to 88%), whereas soluble RGD led to a dramatic decrease in viability. | nih.gov |
| Phospholipid bilayers functionalized with RGD peptides | Adult Hippocampal Neural Stem Cells (NSCs) | NSCs adhered to RGD-functionalized bilayers and retained their ability to differentiate into neurons and astrocytes. | nih.gov |
A significant area of research focuses on using RGD-based biomaterials to promote osteogenic differentiation—the process by which stem cells become bone-forming osteoblasts—for bone tissue engineering. frontiersin.orgnih.gov Modifying scaffolds with RGD peptides can create a favorable microenvironment for marrow stromal cells (MSCs) to differentiate and produce a mineralized matrix. nih.gov
Studies have shown that MSCs cultured on RGD-modified hydrogels exhibit increased activity of alkaline phosphatase (ALP), an early marker of osteogenic differentiation, and secrete osteopontin (B1167477) (OPN), a characteristic marker of osteoblasts. nih.gov This osteogenic effect can be achieved even in the absence of traditional soluble osteogenic supplements in the culture media, indicating that the immobilized peptide signal itself is a potent driver of differentiation. nih.gov
The conformation of the RGD peptide can also play a role; cyclic RGD peptides have been found to be more effective than linear ones at enhancing the three-dimensional osteogenic differentiation of stem cells. nih.govnih.gov Materials such as titanium, when functionalized with RGD peptides, not only support the initial adhesion and proliferation of osteoblasts but also promote their differentiation in the later stages. frontiersin.orgnih.gov For instance, titanium scaffolds modified with polydopamine and GRGDS peptides showed significantly higher ALP activity in bone marrow mesenchymal stem cells compared to untreated titanium, confirming that the peptide surface facilitates osteogenetic activity. frontiersin.org
| Material/System | Cell Type | Osteogenic Marker | Key Result | Reference(s) |
|---|---|---|---|---|
| RGD-modified OPF hydrogels | Rat Marrow Stromal Cells (MSCs) | Alkaline Phosphatase (ALP) activity, Osteopontin (OPN) secretion | Peptide presence created a favorable microenvironment for differentiation into osteoblasts and matrix mineralization. | nih.gov |
| Titanium scaffold with PDA-GRGDS | Bone Marrow Mesenchymal Stem Cells (BMSCs) | Alkaline Phosphatase (ALP) activity | ALP activity was significantly higher on treated scaffolds compared to pure titanium, promoting osteogenetic activity. | frontiersin.org |
| 3D culture with cyclic RGD | Human Bone Marrow Stromal Cells (hBMSCs) | General osteogenic differentiation | Cyclic RGD peptides were found to enhance stem cell osteogenic differentiation. | nih.gov |
| Peptide-decorated polystyrene | Human Pluripotent Stem Cells (hPSCs) | Alizarin Red S staining (mineralization) | The synthetic peptide substrate supported consistent osteogenesis of hPSCs in chemically defined conditions. | bjmu.edu.cn |
Influence on Chondrogenic Differentiation and Cartilage Formation
The role of the Arg-Gly-Asp (RGD) sequence, and by extension H-Arg-Gly-Asp-Thr-OH, in chondrogenic differentiation and cartilage formation is a subject of nuanced investigation. The cellular response appears to be highly dependent on the context in which the peptide is presented to the cells.
In some experimental models, the interaction with the RGD motif has been shown to inhibit the initial chondrogenesis of bone marrow stromal cells (BMSCs) within three-dimensional alginate gels. nih.gov A study investigating the effects of adhesion to the RGD sequence on bovine BMSC chondrogenesis found that while these cells spread on RGD-modified surfaces, their chondrogenic response was inhibited in RGD-modified gels compared to control gels. nih.gov This inhibition of sulfated glycosaminoglycan (sGAG) synthesis was observed to increase with higher RGD density. nih.gov
Conversely, when human embryonic stem cell-derived mesenchymal-like cells were encapsulated in RGD-modified poly(ethylene glycol) hydrogels, the formation of neocartilage with basophilic extracellular matrix deposition was observed within three weeks. nih.gov This suggests that the immobilization of the RGD motif within a scaffold can provide a supportive microenvironment for chondrogenesis. nih.govnih.gov The RGD-modified scaffolds were found to promote a more efficient and prolonged exposure to chondrogenic inducers, leading to the appropriate progression of mesenchymal stem cell differentiation into committed chondrocytes. nih.gov
The positive influence of immobilized RGD peptides on chondrogenesis is further supported by findings that RGD-functionalized hydrogels support the chondrogenic commitment of adipose mesenchymal stromal cells. mdpi.com These studies highlight the critical role of the RGD motif in inducing chondrogenic differentiation, with outcomes being significantly influenced by the hydrogel's microenvironment and stiffness. mdpi.com
Apoptosis and Cell Survival Mechanisms (In Vitro Context)
The H-Arg-Gly-Asp-Thr-OH peptide demonstrates a dual role in the regulation of apoptosis, capable of both inducing and preventing programmed cell death depending on the specific cellular and experimental context.
Induction of Apoptosis via Direct Caspase-3 Activation
A significant body of research demonstrates that peptides containing the RGD motif can directly induce apoptosis. nih.govscispace.comresearchgate.net This pro-apoptotic effect is notably independent of integrin-mediated cell clustering or signals. nih.govscispace.comresearchgate.net Studies have shown that RGD-containing peptides can enter cells and directly trigger the autoprocessing and enzymatic activity of procaspase-3, a key executioner in the apoptotic pathway. nih.govscispace.comresearchgate.net
The mechanism is thought to involve the interaction of the RGD motif with a potential RGD-binding motif, Aspartate-Aspartate-X (DDX), located near the processing site of pro-caspase-3. nih.govscispace.com This interaction is hypothesized to induce conformational changes that promote the autoprocessing and activation of pro-caspase-3. nih.govscispace.com The requirement of caspase-3 for this RGD-mediated cell death has been confirmed using cell lines with a functional deletion of the caspase-3 gene. nih.govscispace.com Research has shown that upon initiation, the activation of caspase-3 is a very rapid process, often reaching completion within minutes. embopress.org
This direct activation of caspase-3 provides a molecular explanation for the potent pro-apoptotic properties of RGD peptides observed in various experimental models. nih.govscispace.com For instance, studies have investigated the effects of RGD-containing peptides on human umbilical vein endothelial cells, where activation of both caspase-8 and caspase-9 was observed, followed by caspase-3 activation and subsequent apoptosis. snmjournals.org
Prevention of Cell Apoptosis in Specific Experimental Conditions
In contrast to its pro-apoptotic effects, the RGD motif can also confer survival signals and prevent apoptosis in certain experimental settings. nih.govmdpi.com For example, RGD peptides have been shown to protect isolated hepatocytes from apoptosis. nih.gov This protective effect is mediated through the ligation of integrins, specifically the β1-integrin, which leads to an increase in integrin-linked kinase (ILK) activity and persistent phosphorylation of protein kinase B/Akt at serine 473. nih.gov
Furthermore, the immobilization of RGD peptides onto biomaterial scaffolds has been shown to be beneficial in tissue engineering by promoting cell adherence to the matrix, preventing cell apoptosis, and increasing cell survival and recovery. mdpi.com In the context of cardiac tissue engineering, RGD-immobilized alginate scaffolds have been demonstrated to support cell adherence, prevent apoptosis, and accelerate tissue regeneration. mdpi.com The incorporation of tethered RGD peptide motifs has been found to sustain a high level of human mesenchymal stem cell survival in polyethylene (B3416737) glycol (PEG) gels. nih.gov
Signal Transduction Pathways Mediated by RGD-Integrin Interactions
The biological effects of H-Arg-Gly-Asp-Thr-OH are largely mediated through its interaction with integrins, a family of transmembrane receptors. This binding initiates a cascade of intracellular signaling events, influencing a variety of cellular processes.
Involvement in PI3K/AKT and MAPK Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signal transduction networks that are often activated following RGD-integrin binding. The PI3K/AKT pathway is known to play a significant role in cell survival, proliferation, and migration. nih.govmdpi.com Activation of the PI3K/AKT pathway through RGD-integrin interaction can lead to the phosphorylation of Akt, which in turn regulates downstream targets involved in preventing apoptosis. nih.gov
RGD-functionalized hydrogels have been shown to improve the secretion of growth factors by human amniotic mesenchymal stem cells through the RGDSP/integrin αv/PI3K/AKT axis, thereby enhancing therapeutic effects in wound healing models. nih.gov Similarly, egg white peptides have been demonstrated to accelerate wound healing by modulating the PI3K-AKT signaling pathway. nih.gov
Crosstalk with Focal Adhesion Kinase (FAK) and Src Family Kinases
Focal Adhesion Kinase (FAK) and Src family kinases are key non-receptor tyrosine kinases that are activated upon integrin engagement with the RGD motif. FAK is a central molecule in integrin-mediated signaling and its phosphorylation is a critical early event following cell adhesion.
Studies have shown that fibronectin-induced tyrosine phosphorylation of focal adhesion proteins, including FAK, is nearly eliminated in the absence of the ubiquitously expressed Src family kinases (Src, Yes, and Fyn). nih.gov This indicates that Src family kinases are absolutely required to mediate specific functions regulated by extracellular matrix proteins through integrin binding. nih.gov
Furthermore, pharmacological inhibition of RGD-binding integrins has been shown to suppress the activation of hepatic stellate cells by blocking the Hippo signaling pathway. nih.gov This process involves the suppression of FAK phosphorylation, which consequently affects Src and PI3K, leading to the translocation of Yes-associated protein (YAP), a critical effector of the Hippo pathway. nih.gov This highlights the intricate crosstalk between RGD-integrin interactions, FAK, and Src family kinases in regulating cellular behavior.
Regulation of Soluble Guanylate Cyclase (sGC) Content and Activity
The nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway is crucial for various physiological functions, including vasodilation and inhibition of platelet aggregation. nih.govunl.ptresearchgate.netmarlettalab.org Soluble guanylate cyclase (sGC) is a key enzyme in this pathway, acting as the intracellular receptor for NO. nih.govmarlettalab.orgoup.com Research has demonstrated that peptides containing the Arg-Gly-Asp (RGD) motif can modulate the content and activity of sGC in contractile cells.
In studies involving human mesangial cells (HMC) and human aortic smooth muscle cells (HASMC), the RGD-containing peptide Arginine-Glycine-Aspartic acid-Serine (RGDS) was shown to up-regulate the steady-state level of the sGC β1 subunit. oup.comnih.gov This effect was observed to be both time- and dose-dependent. oup.comnih.gov The increase in sGC protein content was linked to an enhanced cellular response to the NO donor sodium nitroprusside, leading to elevated intracellular cGMP levels. oup.comnih.gov Furthermore, RGDS was capable of restoring sGC levels that had been diminished by prolonged exposure to NO donors. nih.gov The mechanism underlying this regulation involves the specific interaction of the RGD motif with the α5β1 integrin, which in turn activates the c-Jun N-terminal kinase (JNK) pathway. nih.gov
The functional consequence of this upregulation is an increased relaxing effect of NO on cells that were pre-contracted with agents like angiotensin II. oup.comnih.gov These findings highlight a novel mechanism for increasing sGC protein content and activity, which could have implications for vascular diseases associated with dysfunctional NO/cGMP signaling. oup.comnih.gov
Table 1: Effect of RGDS on sGC Subunits in Contractile Cells
| Cell Type | sGC Subunit | Effect of RGDS Treatment | Reference |
|---|---|---|---|
| Human Mesangial Cells (HMC) | β1 | Significant increase in content | oup.com |
| Human Aortic Smooth Muscle Cells (HASMC) | β1 | Significant increase in content | oup.com |
| Human Mesangial Cells (HMC) | α1 | Minor changes observed | oup.com |
| Human Aortic Smooth Muscle Cells (HASMC) | α1 | Minor changes observed | oup.com |
Applications in Advanced Biomaterials and Research Platforms
Biomaterial Surface Functionalization and Biointegration
Surface functionalization with RGDT is a widely employed strategy to improve the biocompatibility and bioactivity of various biomaterials. This approach leverages the peptide's inherent ability to bind to integrin receptors on cell surfaces, thereby facilitating a more natural and robust interaction between the cell and the synthetic material. nih.govnih.govnih.govnih.gov
In the field of orthopedics, the long-term success of an implant is critically dependent on its ability to integrate with the surrounding bone tissue, a process known as osteointegration. nih.gov Coating titanium implants with RGD peptides has been shown to significantly enhance this process. nih.govnih.govresearchgate.net Research indicates that RGD-modified surfaces promote the adhesion and proliferation of osteoblasts, the cells responsible for bone formation. nih.govresearchgate.net
Studies have demonstrated a marked improvement in bone formation around RGD-coated titanium implants compared to uncoated implants. nih.govnih.gov For instance, in vivo studies in rat femurs showed a significantly thicker shell of new bone formed around RGD-modified rods at 2 weeks post-implantation. nih.gov Similarly, a study using porous titanium fiber mesh implants in a rabbit model found a significant increase in bone ingrowth in the RGD-coated group after 4 and 8 weeks. nih.gov
Table 1: Effect of RGDC-Coating on New Bone Formation Around Titanium Rods in Rat Femurs
| Time Point | New Bone Thickness (μm) - RGDC-Coated | New Bone Thickness (μm) - Control |
|---|---|---|
| 2 Weeks | 26.2 +/- 1.9 | 20.5 +/- 2.9 |
| 4 Weeks | 32.7 +/- 4.6 | 22.6 +/- 4.0 |
Data from a study evaluating new bone formation in response to titanium rods surface-coated with the peptide sequence Arg-Gly-Asp-Cys (RGDC). nih.gov
Another study in a canine model evaluated the effect of collagen and RGD peptide coatings on Ti6Al4V implants. After 3 months, the implants with RGD coating demonstrated the highest percentage of bone-implant contact in both cortical and cancellous bone. nih.gov
Table 2: Bone-Implant Contact Percentage for Different Implant Surfaces in a Canine Model (3 Months)
| Implant Surface | Cortical Bone Contact (%) | Cancellous Bone Contact (%) |
|---|---|---|
| Polished (Control 1) | 26.5 | 31.2 |
| Collagen-Coated (Control 2) | 19.5 | 28.4 |
| RGD-Coated | 42.1 | 49.7 |
Data from a pilot study analyzing peri-implant bone formation in the alveolar crest. nih.gov
Hydrogels and scaffolds are three-dimensional networks that provide structural support for cell growth and tissue regeneration. nih.govmdpi.comnih.gov Incorporating RGD peptides into these structures is a common strategy to create a more cell-friendly microenvironment. nih.govresearchgate.netnih.govnih.gov Because most scaffold materials are bio-inert, the addition of RGD peptides is necessary to enhance cellular adhesion. researchgate.net
The presence of RGD sequences within hydrogels promotes cell attachment and proliferation, which is crucial for the development of engineered tissues. nih.govnih.gov For example, RGD-immobilized alginate scaffolds have been used to seed cardiac cells, where the peptide not only improved cell adhesion but also prevented apoptosis and accelerated cardiac tissue regeneration. nih.gov Similarly, RGD-functionalized hydrogels have been shown to support the survival and growth of various cell types, including mesenchymal stem cells, which are pivotal in regenerative medicine. frontiersin.org The functionalization of materials with these bioactive peptides provides biochemical signals that facilitate cell attachment to biomaterials through interactions with membrane receptors. frontiersin.org
The interaction between cells and biomaterials is a fundamental aspect of tissue engineering. mdpi.comnih.gov RGD peptides play a crucial role in mediating these interactions by providing specific binding sites for cell surface integrins. researchgate.netnih.govulaval.ca This targeted binding initiates intracellular signaling pathways that influence cell adhesion, migration, proliferation, and differentiation. nih.gov
By modifying biomaterial surfaces with RGD peptides, researchers can create defined environments to study and control cell behavior. ulaval.ca For instance, micropatterning surfaces with RGD peptides allows for the investigation of how spatial cues affect endothelial cell adhesion and spreading, providing insights for the development of improved vascular biomaterials. ulaval.ca These well-defined systems serve as powerful in vitro models for understanding the complex processes of tissue regeneration. nih.gov
The success of small-diameter vascular grafts is often limited by the lack of a functional endothelial lining, which can lead to thrombosis and graft failure. nih.govresearchgate.net Surface modification of these grafts with RGD peptides is a promising strategy to promote endothelialization, the process of forming a layer of endothelial cells on the luminal surface. nih.govnih.govnih.gov
RGD-modified grafts have been shown to enhance the attachment and proliferation of endothelial cells. nih.govnih.gov This leads to the formation of a confluent endothelial monolayer, which is critical for maintaining the long-term patency of the graft. nih.gov In a rabbit carotid artery model, RGD-functionalized vascular grafts demonstrated enhanced cellular infiltration and endothelialization. nih.gov Another study showed that heparinized polyurethane grafts coated with a fibronectin-like engineered protein polymer containing multiple RGD copies exhibited significantly improved endothelial cell retention after just one hour of seeding. nih.gov
Bioconjugation and Functionalization Strategies in Research
Bioconjugation involves the attachment of biomolecules, such as peptides, to other molecules or materials to create novel functional systems. nih.govnih.govmdpi.comresearchgate.net RGD peptides are frequently used in bioconjugation strategies to impart biological recognition capabilities to various research platforms.
The conjugation of RGD peptides to polymers and nanoparticles allows for the creation of targeted delivery systems and advanced research tools. nih.govnih.govmdpi.com These functionalized materials can be designed to specifically interact with cells that express RGD-binding integrins.
For example, RGD-functionalized polymers can be used to create surfaces that selectively promote the adhesion of certain cell types. nih.gov This is particularly useful in co-culture systems or for creating patterned surfaces for cell-based assays. RGD-conjugated nanoparticles are being explored for a variety of applications, including targeted drug delivery and imaging. dntb.gov.uanih.govnih.gov By targeting specific cell populations, these nanoparticles can enhance the efficacy of therapeutic agents while minimizing off-target effects. The functionalization of nanoparticles with peptides can improve their stability, bioavailability, and specificity. researchgate.netnih.gov
Application in Targeted Delivery Systems for Research Agents (e.g., Gene Transfer)
The specificity of the this compound peptide for certain integrin receptors, which are often overexpressed on cancer cells, makes it a valuable ligand for targeted delivery systems in research. By conjugating this compound to carrier molecules, researchers can direct therapeutic or research agents to specific cell populations, enhancing efficacy and minimizing off-target effects.
One prominent strategy involves the use of polymeric peptides. Studies have shown that polymeric forms of this compound, such as (this compound)n, exhibit an inhibitory effect on experimental lung metastasis when co-injected with tumor cells. nih.gov The magnitude of this effect increases with the degree of repetition of the this compound sequence. nih.gov To improve the in vivo stability and circulation time, these this compound polymers have been conjugated with Poly(ethylene glycol) (PEG). The resulting PEG-(this compound)n conjugates demonstrate a significantly enhanced and sustained inhibition of lung metastasis in a dose-dependent manner. nih.gov This indicates that the this compound sequence effectively targets the tumor cells, while the PEG carrier prolongs the agent's activity. nih.gov This principle of using this compound for targeting can be adapted for the delivery of research agents like genetic material in gene transfer studies, where directing the vector to specific cells is crucial.
| Delivery System Component | Research Application | Key Research Finding |
| (this compound)n polymer | Inhibition of experimental lung metastasis | Antimetastatic effect increases with the number of repeating this compound units. nih.gov |
| cyclo(this compound)n | Inhibition of experimental lung metastasis | Cyclic structures show anti-invasive potential against tumor cells in Matrigel assays. nih.gov |
| PEG-(this compound)n conjugate | Sustained inhibition of spontaneous lung metastasis | Conjugation with PEG allows for less frequent administration while maintaining a significant inhibitory effect on tumor cell arrest in the lungs. nih.gov |
Development of Biosensors and Imaging Probes for Research Diagnostics
The molecular recognition properties of H-Arg-Gly-Asp-Thr-OH are leveraged in the creation of highly specific biosensors and imaging probes for research diagnostics. These tools are designed to detect and quantify specific cells or biomarkers, often by targeting integrin receptors that are upregulated in various pathological states, including cancer. medchemexpress.com
The fundamental principle involves immobilizing the this compound peptide onto a sensor surface or linking it to a reporter molecule (like a fluorophore or nanoparticle). When the target cells are present, their surface integrins bind to the RG_D_T peptide, generating a detectable signal. This approach allows for the development of platforms capable of:
Cell-based biosensing: Detecting the presence and quantity of specific cell types in a sample.
Imaging probes: Visualizing the location and distribution of integrin-expressing cells in vitro or in vivo for research purposes.
The straightforward synthesis and stability of RGD peptides make them superior to using full-length ECM proteins, which are costly and can be denatured during processing. nih.gov This allows for the creation of robust and reproducible diagnostic tools for research applications.
Development of Advanced In Vitro Cell Culture Models
This compound and other RGD-containing peptides are instrumental in engineering advanced in vitro models that more accurately replicate the physiological cell environment. nih.gov Traditional plastic culture dishes are rigid and lack the biological cues of the native ECM. By functionalizing materials with RGD peptides, researchers can create microenvironments that provide the necessary signals for cell adhesion, spreading, and function, leading to more physiologically relevant data. nih.govnih.gov
Modifying Cell Culture Substrates for Adhesion Studies
A primary application of H-Arg-Gly-Asp-Thr-OH is the surface modification of otherwise bio-inert materials to promote and study cell adhesion. nih.gov Covalently immobilizing the peptide onto substrates provides a controlled method for presenting cell-binding ligands, allowing for precise investigations into receptor-mediated cell adhesion. elsevierpure.com
Research has demonstrated that modifying various substrates with RGD-containing peptides significantly enhances cell attachment and spreading for numerous cell types. For instance, fibroblasts cultured on thermo-reversible hydrogels functionalized with a GRGDS peptide saw a 600% improvement in cell spreading over 10 days compared to unmodified gels. nih.gov Similarly, when stem cells were cultured on alginate hydrogels modified with RGD, they showed a significant increase in cell surface area, indicating much greater spreading. nih.gov This method produces chemically stable substrates that are useful for studying the specific interactions between cells and the ECM in a controlled manner. elsevierpure.com
| Substrate Material | Peptide Sequence Used | Cell Types Studied | Key Outcome of RGD Modification |
| Glass | Gly-Arg-Gly-Asp-Tyr | Human Foreskin Fibroblasts (HFFs) | Supported protein-independent cell adhesion, spreading, and focal contact formation. elsevierpure.com |
| Thermo-reversible Hydrogel | Gly-Arg-Gly-Asp-Ser (GRGDS) | Fibroblasts | Improved cell spreading by 600% in a 10-day period. nih.gov |
| Alginate Hydrogel | Arg-Gly-Asp (RGD) | HEPM, MSCs, ADSCs (Stem Cells) | Significantly increased cell surface area and decreased circularity, indicating enhanced cell spreading. nih.gov |
Engineering 3D Cell Culture and Organoid Systems with RGD Peptides
Moving beyond 2D surfaces, RGD peptides are crucial for creating three-dimensional (3D) cell culture and organoid systems that mimic the architecture and function of native tissues. pharma-industry-review.comnih.gov In these systems, peptides are incorporated into hydrogel matrices, such as those made from alginate or gelatin derivatives, to simulate the supportive and adhesive properties of the natural ECM. nih.gov
The inclusion of RGD peptides within these 3D scaffolds is essential for:
Promoting Cell Adhesion and Organization: The peptide provides anchor points for cells within the hydrogel, which is critical for cell survival and organization into complex structures. pharma-industry-review.com This has been used to create epithelial cysts that mimic glandular structures, providing a platform to study cell polarization and tissue-specific functions. pharma-industry-review.com
Supporting Complex Co-cultures: RGD-modified hydrogels enable the stable co-culture of different cell types, such as tumor and stromal cells. pharma-industry-review.com This is vital for studying the intricate interactions within the tumor microenvironment and its influence on disease progression and drug resistance. pharma-industry-review.com
Controlling Cell Behavior in Miniaturized Systems: In micro-encapsulation technologies, incorporating RGD into the core or shell of microcapsules allows for precise control over cell spreading and morphology within a miniaturized 3D environment. nih.gov
These advanced 3D models provide more physiologically relevant platforms for drug discovery, tissue engineering, and studying fundamental cell biology compared to traditional 2D cultures. pharma-industry-review.comresearchgate.net
Challenges and Future Directions in H Arg Gly Asp Thr Oh Research
Bridging the Gap Between In Vitro and In Vivo Research Outcomes
A significant challenge in the development of RGDT-based therapeutics is the often-observed discrepancy between results from laboratory experiments (in vitro) and those from studies in living organisms (in vivo). sygnaturediscovery.commdpi.com In vitro assays, conducted in controlled environments with isolated cells or tissues, provide valuable initial data on the peptide's activity and mechanism of action. mdpi.com However, these simplified systems cannot fully replicate the complex physiological environment of a living organism. sygnaturediscovery.commdpi.com
Factors contributing to this gap include:
Biological Complexity : Living organisms present a multifaceted interplay of organs, tissues, and physiological systems that are absent in in vitro models. sygnaturediscovery.com
Pharmacokinetics and Pharmacodynamics (PK/PD) : The absorption, distribution, metabolism, and excretion (ADME) of the this compound peptide in vivo can significantly differ from its behavior in a petri dish. nih.gov
Species Differences : Physiological and metabolic differences between animal models and humans can lead to varied outcomes. nih.gov
Unexpectedly, in vivo behavior cannot always be predicted from in vitro release studies, highlighting the need for careful integration of both study types. rsc.org Advanced computational modeling and PK/PD models are being developed to better predict in vivo behavior based on in vitro data. sygnaturediscovery.com
Addressing Peptide Stability and Biodegradation in Complex Environments
The inherent instability of peptides like this compound in biological fluids is a major obstacle to their therapeutic use. nih.gov Peptides are susceptible to degradation by proteases present in the body, leading to a short half-life and reduced efficacy. frontiersin.orgresearchgate.net For instance, some therapeutic peptides can decompose within 30 minutes in human serum. frontiersin.org
Strategies to enhance stability include:
Chemical Modifications : Incorporating non-natural amino acids or modifying the peptide backbone can increase resistance to enzymatic cleavage.
Encapsulation : Using delivery systems like liposomes or hydrogels can protect the peptide from degradation and allow for a more sustained release. rsc.orgmdpi.com For example, hydrogel formulations have been shown to allow a gradual increase in enzyme activity without a significant initial burst. rsc.org
Conjugation : Attaching the peptide to larger molecules, such as polymers or other proteins, can improve its stability and pharmacokinetic profile.
Research has shown that even with a short half-life in serum, some peptides can still exhibit remarkable in vivo efficacy, possibly due to the dynamics of their binding to target receptors. frontiersin.org
Strategies for Enhancing Integrin Subtype Selectivity and Specificity
The RGD sequence is recognized by a number of different integrin subtypes, which can lead to off-target effects. Achieving selectivity for a specific integrin subtype is crucial for developing targeted therapies with minimal side effects.
Key approaches to improve selectivity include:
Conformational Constraint : Cyclizing the peptide or introducing rigid structural elements can lock it into a conformation that is preferentially recognized by a specific integrin subtype.
Sequence Modification : Altering the amino acids flanking the RGD motif can influence binding affinity and selectivity.
Multimerization : Creating molecules with multiple RGD motifs can enhance binding avidity and potentially selectivity for certain integrin clusters.
The development of peptides with high affinity for specific integrin subtypes, such as αvβ3, is an active area of research for applications in cancer imaging and therapy. itn.pt
Elucidating the Role of Secondary and Tertiary Structures on RGD Activity
The three-dimensional conformation of the this compound peptide plays a critical role in its interaction with integrin receptors. The spatial arrangement of the arginine, glycine (B1666218), and aspartic acid residues, as well as the threonine, influences binding affinity and specificity.
Techniques used to study peptide conformation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the peptide's structure in solution.
X-ray Crystallography : Determines the precise three-dimensional structure of the peptide in a crystalline state.
Computational Modeling : Molecular dynamics simulations can predict the preferred conformations of the peptide and its interactions with integrin binding pockets.
Understanding the structure-activity relationship is essential for the rational design of more potent and selective RGD-based molecules.
Mitigating the Influence of Synthesis-Related Impurities on Biological Assays
The chemical synthesis of peptides can result in the presence of impurities, such as deletion sequences, incompletely deprotected products, or diastereomers. These impurities can interfere with biological assays and lead to inaccurate or misleading results.
To address this challenge, it is essential to:
Utilize High-Purity Peptides : Employing peptides that have been thoroughly purified, typically by high-performance liquid chromatography (HPLC), is crucial for reliable experimental outcomes.
Thorough Characterization : Comprehensive analytical techniques, such as mass spectrometry and amino acid analysis, should be used to confirm the identity and purity of the synthesized peptide.
Careful Interpretation of Data : Researchers must be aware of the potential for impurities to influence their results and take appropriate steps to control for these effects.
Advancements in High-Resolution Computational Modeling and Simulation
Computational methods are becoming increasingly powerful tools in peptide research. sygnaturediscovery.com High-resolution modeling and simulation can provide insights into:
Peptide-Receptor Interactions : Predicting the binding modes and affinities of this compound and its analogs to different integrin subtypes.
Conformational Dynamics : Simulating the flexibility and conformational landscape of the peptide, which is crucial for understanding its biological activity.
Rational Drug Design : Guiding the design of new peptide analogs with improved properties, such as enhanced stability or selectivity.
These computational approaches, when combined with experimental validation, can significantly accelerate the discovery and development of novel this compound-based therapeutics. mdpi.com
Exploration of Novel Integrin-Independent RGD Functions and Downstream Signaling
While the primary role of the RGD motif is to mediate cell adhesion through integrins, there is growing interest in exploring potential integrin-independent functions. It is conceivable that RGD-containing peptides could interact with other cell surface receptors or intracellular proteins, triggering novel downstream signaling pathways.
Future research in this area may involve:
Affinity-based Proteomics : Identifying non-integrin binding partners for the this compound peptide.
Signaling Pathway Analysis : Investigating the cellular responses to this compound in cells lacking the canonical RGD-binding integrins.
Phenotypic Screening : Searching for unexpected biological effects of this compound that are not readily explained by its known interactions with integrins.
Uncovering novel functions of the this compound peptide could open up new avenues for its therapeutic application beyond the traditional focus on integrin-mediated processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
